Fradafiban

Übersicht

Beschreibung

Vorbereitungsmethoden

Fradafiban kann durch einen mehrstufigen Prozess synthetisiert werden. Einer der Synthesewege beinhaltet die Hydrierung einer Vorläuferverbindung mit Wasserstoffgas über Palladium auf Kohle in heißem tert-Butanol. Diese Reaktion liefert 2-[5(S)-(Hydroxymethyl)-2-oxopyrrolidin-2(S)-yl]essigsäure-tert-butylester. Dieser Zwischenstoff wird dann mit Methansulfonylchlorid und Triethylamin in Dichlormethan behandelt, um das Methansulfonat-Derivat zu erzeugen .

Analyse Chemischer Reaktionen

Fradafiban durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Es kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffgas, Palladium auf Kohle, Methansulfonylchlorid und Triethylamin. .

Wissenschaftliche Forschungsanwendungen

Fradafiban hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um Glykoprotein-IIb/IIIa-Rezeptor-Antagonisten zu untersuchen.

Biologie: this compound wird in biologischen Studien verwendet, um die Thrombozytenaggregation und ihre Hemmung zu verstehen.

Medizin: Es wurde auf seine mögliche Verwendung bei der Behandlung von Angina pectoris und der Vorbeugung von Embolien untersucht.

Industrie: This compound wird in der pharmazeutischen Industrie zur Entwicklung neuer Medikamente verwendet, die auf die Thrombozytenaggregation abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an den Glykoprotein-IIb/IIIa-Rezeptor auf der Thrombozytenoberfläche bindet. Dieser Rezeptor ist der letzte Schritt der Thrombozytenaggregation. Durch die Hemmung dieses Rezeptors verhindert this compound die Aggregation von Thrombozyten, wodurch das Risiko von Embolien und Angina pectoris verringert wird .

Wirkmechanismus

Fradafiban exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the platelet surface. This receptor is the final pathway of platelet aggregation. By inhibiting this receptor, this compound prevents the aggregation of platelets, thereby reducing the risk of embolism and angina .

Vergleich Mit ähnlichen Verbindungen

Fradafiban ähnelt anderen Glykoprotein-IIb/IIIa-Rezeptor-Antagonisten, wie z. B. Lethis compound. Lethis compound ist ein oral aktives Prodrug von this compound und wurde zur Behandlung von instabiler Angina pectoris untersucht. Lethis compound wurde aufgrund mangelnder Wirksamkeit eingestellt . This compound ist einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für den Glykoprotein-IIb/IIIa-Rezeptor .

Ähnliche Verbindungen

- Lethis compound

- Eptifibatid

- Tirofiban

Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer chemischen Struktur und ihren pharmakokinetischen Eigenschaften .

Biologische Aktivität

Fradafiban is a synthetic compound classified as a glycoprotein IIb/IIIa receptor antagonist, primarily investigated for its role in cardiovascular medicine. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, comparative studies, and clinical implications.

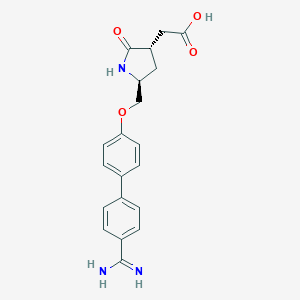

This compound's chemical structure is characterized by a pyrrolidinone framework with specific substituents that enhance its selectivity for the glycoprotein IIb/IIIa receptor. The molecular formula of this compound is CHNO and its CAS Registry Number is 148396-36-5. As a glycoprotein IIb/IIIa antagonist, this compound inhibits platelet aggregation by blocking the receptor that mediates the binding of fibrinogen to activated platelets, thus preventing thrombus formation during cardiovascular events .

In Vitro and In Vivo Studies

In Vitro Studies:

this compound has shown high affinity and selectivity for the human platelet glycoprotein IIb/IIIa complex. Laboratory studies indicate that it effectively competes with fibrinogen for binding sites on the receptor, leading to a significant reduction in platelet aggregation .

In Vivo Studies:

Clinical trials have demonstrated that this compound, along with its prodrug lethis compound, exhibits profound and sustained inhibition of platelet aggregation. In double-blind, placebo-controlled studies involving healthy participants, this compound's pharmacokinetic profile was evaluated, showing effective plasma concentration levels correlating with its inhibitory effects on platelet function .

Pharmacokinetics

This compound is absorbed throughout the gastrointestinal tract, with studies indicating that different administration routes yield varying plasma concentration levels. For instance, oral administration showed comparable absorption rates to jejunal and ileal routes but significantly lower rates after colonic administration. This suggests that an extended-release formulation could be feasible for improving bioavailability .

Comparative Analysis with Other Glycoprotein IIb/IIIa Antagonists

This compound can be compared with other glycoprotein IIb/IIIa antagonists such as Abciximab, Eptifibatide, and Tirofiban. The following table summarizes key differences:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Abciximab | Chimeric monoclonal antibody | Binds to glycoprotein IIb/IIIa receptor | Long half-life; used in acute coronary syndrome |

| Eptifibatide | Peptide-based | Competitive antagonist | Derived from snake venom; short duration |

| Tirofiban | Small molecule | Reversible antagonist | Rapid onset; used for unstable angina |

| This compound | Small molecule | Reversible antagonist | High selectivity; distinct pharmacokinetic profile |

This compound's unique structural features allow it to exhibit high selectivity for the glycoprotein IIb/IIIa receptor compared to other compounds, potentially leading to distinct therapeutic applications and reduced side effects .

Clinical Case Studies and Applications

This compound has been evaluated in various clinical settings for its efficacy in managing thrombotic disorders. One notable clinical trial examined its use in patients undergoing high-risk angioplasty. Results indicated a significant reduction in composite endpoints such as myocardial infarction (MI) and revascularization when treated with this compound compared to placebo .

Another study focused on the effectiveness of this compound in patients with unstable angina. The findings revealed a marked decrease in adverse cardiovascular events among those receiving this compound therapy, suggesting its potential as a first-line treatment option in acute coronary syndromes .

Eigenschaften

IUPAC Name |

2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c21-19(22)14-3-1-12(2-4-14)13-5-7-17(8-6-13)27-11-16-9-15(10-18(24)25)20(26)23-16/h1-8,15-16H,9-11H2,(H3,21,22)(H,23,26)(H,24,25)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZACQMAVUIGPY-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)N[C@@H]1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163979 | |

| Record name | Fradafiban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Fradafiban is a glycoprotein IIb/IIIa receptor antagonist. Activation of the platelet glycoprotein (GP IIb/IIIa) receptor on the platelet surface is the final pathway of platelet aggregation that may lead to embolism, which is one on the cause of angina. | |

| Record name | Fradafiban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

148396-36-5 | |

| Record name | Fradafiban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148396-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fradafiban [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148396365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fradafiban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fradafiban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FRADAFIBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ0H2B8YKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.